molecular formula C14H13N3 B6416738 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline CAS No. 2098073-42-6

3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline

Cat. No. B6416738
CAS RN: 2098073-42-6
M. Wt: 223.27 g/mol
InChI Key: PHPBQAAZAISRAL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which is reasonably fast, very clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact structure of “3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline” would include an aniline (phenylamine) group attached to the 3 position of the imidazo[1,2-a]pyridine ring, with a methyl group at the 3 position of the imidazo ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, such as 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline, have been shown to possess a broad range of biological activity . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against Staphylococcus aureus .

Antiviral Properties

Imidazo[1,2-a]pyridines have been characterized with regard to a broad spectrum of biological effects, including antiviral properties . This makes them a potential candidate for the development of new antiviral drugs .

Antiulcer Medication

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine, an antiulcer drug . This suggests that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new antiulcer medications .

Treatment of Insomnia and Restoration of Brain Dysfunctions

Zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, also contains the imidazo[1,2-a]pyridine moiety . This indicates that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new treatments for insomnia and brain dysfunctions .

Sedative and Anxiolytic Drug

Saripidem, a sedative and anxiolytic drug, contains the imidazo[1,2-a]pyridine moiety . This suggests that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new sedative and anxiolytic drugs .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This indicates that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new fluorescent probes .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are also used in the role of light-sensitive dyes . This suggests that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new light-sensitive dyes .

Optical Media for Data Storage

Imidazo[1,2-a]pyridine derivatives are used in optical media for data storage . This indicates that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline could potentially be used in the development of new optical media for data storage .

Future Directions

The future directions for research on “3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse bioactivity of imidazo[1,2-a]pyridines, it could be interesting to investigate its potential as a medicinal compound .

properties

IUPAC Name

3-(3-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-14(11-5-4-6-12(15)9-11)16-13-7-2-3-8-17(10)13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPBQAAZAISRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline

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